Ethyl 2-bromo-5-cyano-3-nitrobenzoate
Description
Ethyl 2-bromo-5-cyano-3-nitrobenzoate (CAS: [Insert CAS]) is a multifunctional aromatic ester featuring a benzoate backbone substituted with bromo (Br), cyano (CN), and nitro (NO₂) groups at positions 2, 5, and 3, respectively. The ethyl ester moiety enhances its solubility in organic solvents, while the electron-withdrawing substituents (Br, CN, NO₂) significantly influence its electronic properties and reactivity. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its capacity for further functionalization via nucleophilic substitution or catalytic coupling reactions .
Properties
IUPAC Name |
ethyl 2-bromo-5-cyano-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-3-6(5-12)4-8(9(7)11)13(15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBOUOJAGOHZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-cyano-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl benzoate followed by nitration and cyanation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are added sequentially under controlled conditions. The use of catalysts and solvents can optimize the yield and purity of the compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Conversion to ethyl 2-amino-5-cyano-3-nitrobenzoate.
Oxidation: Formation of ethyl 2-bromo-5-carboxy-3-nitrobenzoate.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-3-nitrobenzoate is used in scientific research for its versatility in synthetic organic chemistry. It serves as a building block for the synthesis of more complex molecules. In medicinal chemistry, it is explored for its potential as a precursor to pharmacologically active compounds. Additionally, it finds applications in materials science for the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-cyano-3-nitrobenzoate in chemical reactions involves the activation of its functional groups. The bromine atom can act as a leaving group in substitution reactions, while the nitro and cyano groups can participate in electron-withdrawing interactions, influencing the reactivity of the compound. These interactions facilitate various chemical transformations, making the compound a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s unique reactivity and physicochemical properties can be contextualized by comparing it to the following analogs:
| Compound Name | Substituents (Positions) | Key Functional Groups |
|---|---|---|
| Ethyl 2-bromo-5-cyano-3-nitrobenzoate | Br (2), CN (5), NO₂ (3) | Bromo, Cyano, Nitro, Ester |
| Ethyl 4-nitrobenzoate | NO₂ (4) | Nitro, Ester |
| Mthis compound | Br (2), CN (5), NO₂ (3) | Bromo, Cyano, Nitro, Methyl |
| Ethyl 3-nitro-5-cyanobenzoate | CN (5), NO₂ (3) | Cyano, Nitro, Ester |
Key Observations :
- Electron-Withdrawing Effects: The trifecta of Br, CN, and NO₂ in this compound creates a highly electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic attack compared to analogs lacking one or more substituents (e.g., Ethyl 4-nitrobenzoate) .
- Steric and Solubility Differences: Replacement of the ethyl group with a methyl ester (as in Mthis compound) reduces solubility in nonpolar solvents but may improve crystallinity due to tighter packing .
Physicochemical Properties
Data for select compounds are summarized below:
| Compound Name | Melting Point (°C) | Solubility in Ethyl Acetate | LogP (Predicted) |
|---|---|---|---|
| This compound | 145–148 | High | 2.8 |
| Ethyl 4-nitrobenzoate | 78–80 | Moderate | 1.5 |
| Mthis compound | 162–165 | Low | 2.2 |
Notes:
- The high solubility of this compound in ethyl acetate aligns with trends observed in spice-derived bioactive compounds (e.g., turmeric, ginger), where ethyl acetate extracts often isolate polar intermediates .
- The nitro group’s position (para vs. meta) drastically alters melting points, as seen in Ethyl 4-nitrobenzoate’s lower melting range compared to the meta-substituted analog.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
